molecular formula C18H24N2O3 B4145071 3-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione

3-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione

Cat. No.: B4145071
M. Wt: 316.4 g/mol
InChI Key: HOEFJXOKLSJMHL-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an indenyl group, which is a polycyclic hydrocarbon composed of a cyclopentadiene ring fused with a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the imidazole and indenyl groups. The imidazole ring is a five-membered ring with two nitrogen atoms , and the indenyl group is a fused ring system consisting of a cyclopentadiene ring and a benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imidazole and indenyl groups. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and additions . The indenyl group might also influence the compound’s reactivity, particularly if it’s involved in aromatic or conjugated systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the imidazole ring might make the compound soluble in polar solvents . The exact properties would need to be determined experimentally.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Some imidazole derivatives can be irritants , but the exact safety profile would need to be determined through testing.

Future Directions

The future directions for research on this compound would likely depend on its observed properties and activities. Given the wide range of activities exhibited by imidazole derivatives , there could be many potential applications to explore.

Properties

IUPAC Name

3-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-18(2)16(21)20(17(22)19-18)10-3-4-11-23-15-9-8-13-6-5-7-14(13)12-15/h8-9,12H,3-7,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEFJXOKLSJMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCCOC2=CC3=C(CCC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione
Reactant of Route 5
3-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione

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